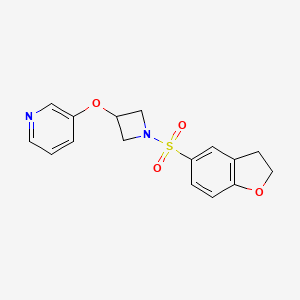![molecular formula C18H15NOS B2513808 2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde CAS No. 478065-50-8](/img/structure/B2513808.png)
2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde is a chemical compound with the molecular formula C18H15NOS . It has an average mass of 293.383 Da and a monoisotopic mass of 293.087433 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to a carbaldehyde group and a sulfanyl group linked to a 4-methylbenzyl group .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde has been a point of interest in various scientific research contexts, particularly in the synthesis and structural analysis of complex organic compounds. For instance, Kozlov and Basalaeva (2003) demonstrated the synthesis of 3-aryl-1-methylbenzo[f]quinolines through three-component condensation, highlighting the versatile nature of quinoline derivatives in synthetic organic chemistry (Kozlov & Basalaeva, 2003). Similarly, Jampílek et al. (2004) synthesized specific quinoline derivatives as potential antileukotrienic agents, emphasizing the potential therapeutic applications of such compounds (Jampílek et al., 2004).
Spectroscopic and Electrochemical Characterization
In addition to synthesis, the compound's derivatives have been a subject of spectroscopic and electrochemical characterization. Wantulok et al. (2020) presented a comprehensive study on the synthesis of selected quinolinecarbaldehydes and their Schiff base derivatives. They conducted an in-depth spectroscopic characterization and investigated the electrochemical properties of these compounds, revealing a strong correlation between chemical structure and electrochemical potentials (Wantulok et al., 2020).
Photophysical Properties
Bogza et al. (2018) explored the optical properties of 2-functionally substituted thieno[3,2-c]quinolines, providing insights into their fluorescence quantum yields and establishing structure-optical property relationships. These findings are crucial for potential applications of quinoline derivatives in optoelectronic devices (Bogza et al., 2018).
Antioxidant Activities
Quinoline derivatives have also been evaluated for their antioxidant activities. Zhang et al. (2013) designed and synthesized a series of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives and evaluated their in vitro antioxidant activities. Their findings indicated that these compounds exhibited promising antioxidant properties, comparable to commercial antioxidants (Zhang et al., 2013).
Propiedades
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-13-6-8-14(9-7-13)12-21-18-16(11-20)10-15-4-2-3-5-17(15)19-18/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUISWUAQBDQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2513726.png)
![3-methyl-7-(3-methylbutyl)-8-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2513727.png)

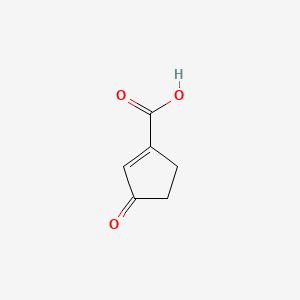
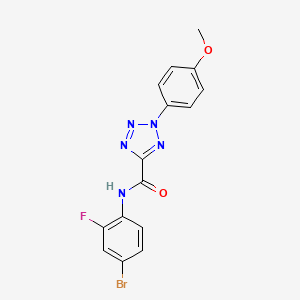
![N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2513734.png)
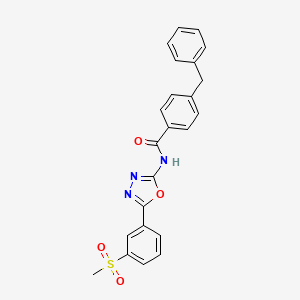
![7-{[isobutyryl(4-methylphenyl)amino]methyl}-N-(4-methylphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2513737.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2513738.png)
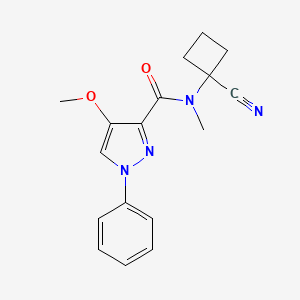

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2513743.png)
